molecular formula C19H23N5O B11227875 N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline CAS No. 303194-05-0

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline

Cat. No.: B11227875
CAS No.: 303194-05-0
M. Wt: 337.4 g/mol
InChI Key: WDXHDKSOKXJOEV-UHFFFAOYSA-N
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Description

N-{2-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline: is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-methylpropane under basic conditions to introduce the propan-2-yl group.

    Coupling with 4-Methoxyaniline: The final step involves coupling the alkylated tetrazole with 4-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-hydroxyaniline
  • **N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-chloroaniline
  • **N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-nitroaniline

Uniqueness

The presence of the methoxy group in N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

CAS No.

303194-05-0

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline

InChI

InChI=1S/C19H23N5O/c1-13-7-6-8-14(2)17(13)24-18(21-22-23-24)19(3,4)20-15-9-11-16(25-5)12-10-15/h6-12,20H,1-5H3

InChI Key

WDXHDKSOKXJOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)OC

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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